molecular formula C14H14N2OS B2629673 N-(2-methylphenyl)-2-(methylthio)nicotinamide CAS No. 141841-73-8

N-(2-methylphenyl)-2-(methylthio)nicotinamide

Cat. No. B2629673
M. Wt: 258.34
InChI Key: LPCSOIWBRKLQFN-UHFFFAOYSA-N
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Description

N-(2-methylphenyl)-2-(methylthio)nicotinamide, also known as MMN, is a compound that has gained attention in the scientific community due to its potential as an effective drug candidate. MMN is a nicotinamide derivative that has been synthesized through various methods and has been studied for its mechanism of action, biochemical and physiological effects, and potential applications in scientific research. In

Mechanism Of Action

The mechanism of action of N-(2-methylphenyl)-2-(methylthio)nicotinamide is not fully understood, but it is believed to involve the inhibition of various enzymes and pathways involved in cell growth and proliferation. N-(2-methylphenyl)-2-(methylthio)nicotinamide has been shown to inhibit the activity of histone deacetylases, which are enzymes involved in gene regulation and chromatin remodeling. N-(2-methylphenyl)-2-(methylthio)nicotinamide has also been shown to inhibit the PI3K/Akt/mTOR pathway, which is involved in cell survival and proliferation.

Biochemical And Physiological Effects

N-(2-methylphenyl)-2-(methylthio)nicotinamide has been shown to have various biochemical and physiological effects. Studies have shown that N-(2-methylphenyl)-2-(methylthio)nicotinamide can induce cell cycle arrest and apoptosis in cancer cells, as well as inhibit angiogenesis, or the formation of new blood vessels. N-(2-methylphenyl)-2-(methylthio)nicotinamide has also been shown to reduce inflammation and oxidative stress, which are associated with various diseases, including cancer and Alzheimer's disease.

Advantages And Limitations For Lab Experiments

N-(2-methylphenyl)-2-(methylthio)nicotinamide has several advantages for lab experiments, including its high yield and purity, as well as its potential as a drug candidate. However, there are also limitations to using N-(2-methylphenyl)-2-(methylthio)nicotinamide in lab experiments, including its cost and the need for further studies to fully understand its mechanism of action and potential side effects.

Future Directions

There are several future directions for the study of N-(2-methylphenyl)-2-(methylthio)nicotinamide. Further studies are needed to fully understand its mechanism of action and potential side effects. Additionally, studies are needed to determine the optimal dosage and administration of N-(2-methylphenyl)-2-(methylthio)nicotinamide for its potential application as a drug candidate. Further studies are also needed to explore the potential application of N-(2-methylphenyl)-2-(methylthio)nicotinamide in other areas of scientific research, including neurodegenerative diseases and cardiovascular diseases.
Conclusion:
In conclusion, N-(2-methylphenyl)-2-(methylthio)nicotinamide is a compound that has gained attention in the scientific community due to its potential as an effective drug candidate. N-(2-methylphenyl)-2-(methylthio)nicotinamide has been synthesized through various methods and has been studied for its mechanism of action, biochemical and physiological effects, and potential applications in scientific research. While there are limitations to using N-(2-methylphenyl)-2-(methylthio)nicotinamide in lab experiments, further studies are needed to fully understand its potential as a drug candidate and its application in various areas of scientific research.

Synthesis Methods

N-(2-methylphenyl)-2-(methylthio)nicotinamide can be synthesized through various methods, including the reaction of 2-methyl-4-nitroaniline with methylthioacetic acid, followed by the reduction of the nitro group and the coupling with nicotinamide. Another method involves the reaction of 2-methyl-4-nitroaniline with methylthioacetic acid, followed by the reduction of the nitro group and the coupling with 2-chloronicotinic acid. Both methods have been successful in synthesizing N-(2-methylphenyl)-2-(methylthio)nicotinamide with high yield and purity.

Scientific Research Applications

N-(2-methylphenyl)-2-(methylthio)nicotinamide has been studied for its potential application in scientific research, particularly in the field of cancer research. Studies have shown that N-(2-methylphenyl)-2-(methylthio)nicotinamide has anti-tumor activity and can inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer. N-(2-methylphenyl)-2-(methylthio)nicotinamide has also been shown to induce apoptosis, or programmed cell death, in cancer cells. Additionally, N-(2-methylphenyl)-2-(methylthio)nicotinamide has been studied for its potential application in treating Alzheimer's disease, as it has been shown to inhibit the formation of beta-amyloid plaques, which are associated with the disease.

properties

IUPAC Name

N-(2-methylphenyl)-2-methylsulfanylpyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2OS/c1-10-6-3-4-8-12(10)16-13(17)11-7-5-9-15-14(11)18-2/h3-9H,1-2H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPCSOIWBRKLQFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)C2=C(N=CC=C2)SC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-methylphenyl)-2-methylsulfanylpyridine-3-carboxamide

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